Cas no 866156-64-1 (5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 化学的及び物理的性質
名前と識別子
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- 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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- インチ: 1S/C17H18N2O4S/c1-12-11-17(20)18-15-5-3-4-6-16(15)19(12)24(21,22)14-9-7-13(23-2)8-10-14/h3-10,12H,11H2,1-2H3,(H,18,20)
- InChIKey: NGQPNEDNLQHVLT-UHFFFAOYSA-N
- ほほえんだ: N1C2=CC=CC=C2N(S(C2=CC=C(OC)C=C2)(=O)=O)C(C)CC1=O
5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625359-5mg |
5-((4-Methoxyphenyl)sulfonyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |
866156-64-1 | 98% | 5mg |
¥582.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625359-2mg |
5-((4-Methoxyphenyl)sulfonyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |
866156-64-1 | 98% | 2mg |
¥578.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625359-1mg |
5-((4-Methoxyphenyl)sulfonyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |
866156-64-1 | 98% | 1mg |
¥546.00 | 2024-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913419-1g |
5-(4-Methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
866156-64-1 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Ambeed | A958326-1g |
5-(4-Methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
866156-64-1 | 90% | 1g |
$350.0 | 2024-04-17 |
5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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S. Ahmed Chem. Commun., 2009, 6421-6423
5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-oneに関する追加情報
5-(4-Methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: A Comprehensive Overview
The compound 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 866156-64-1) is a specialized chemical entity that has garnered significant attention in pharmaceutical and medicinal chemistry research. This benzodiazepine derivative is characterized by its unique structural features, including a methoxybenzenesulfonyl group and a tetrahydro-1,5-benzodiazepin-2-one core, which contribute to its potential biological activities and applications.
In recent years, the scientific community has shown increasing interest in benzodiazepine-based compounds due to their diverse pharmacological properties. The 5-(4-methoxybenzenesulfonyl) substitution in this particular molecule enhances its stability and may influence its binding affinity to various biological targets. Researchers are particularly interested in how such modifications affect the compound's pharmacokinetic profile and therapeutic potential.
The synthesis of 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions, with careful attention to the introduction of the methoxybenzenesulfonyl moiety and the establishment of the benzodiazepine ring system. Modern synthetic approaches often employ green chemistry principles to improve yield and reduce environmental impact, reflecting current trends in sustainable pharmaceutical development.
From a structural perspective, the presence of both sulfonyl and methoxy groups in this compound creates interesting electronic effects that may influence its molecular interactions. Computational chemistry studies suggest that these features could contribute to enhanced hydrogen bonding capacity and lipophilicity, factors that are crucial for drug design and development.
In the context of current pharmaceutical research, compounds like 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one are being investigated for their potential as central nervous system (CNS) modulators. The benzodiazepine scaffold is known to interact with various neurotransmitter systems, and the specific substitutions in this molecule may offer unique selectivity profiles.
The analytical characterization of 866156-64-1 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods are essential for verifying the compound's purity and structural integrity, particularly in pharmaceutical applications where stringent quality standards must be met.
Recent patent literature reveals growing interest in sulfonylated benzodiazepine derivatives like this compound, with several applications filed in areas ranging from neurological disorders to inflammatory conditions. The 4-methyl substitution on the diazepine ring may confer metabolic stability advantages, a key consideration in modern drug discovery programs.
From a formulation perspective, the physicochemical properties of 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one influence its potential delivery methods. Researchers are exploring various drug delivery systems that could optimize its bioavailability, particularly given the compound's likely amphiphilic character resulting from its mixed polar/nonpolar substituents.
The safety profile of this compound is an area of active investigation, with preliminary studies focusing on its in vitro toxicity and metabolic pathways. Understanding these aspects is crucial for determining the compound's therapeutic index and potential clinical applications.
In the broader context of medicinal chemistry, the study of 866156-64-1 contributes to our understanding of structure-activity relationships in benzodiazepine derivatives. The compound serves as a valuable template for designing new molecules with potentially improved efficacy and safety profiles.
The commercial availability of 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one through specialty chemical suppliers has facilitated research efforts, though quantities are typically limited to laboratory-scale amounts. Current market trends indicate growing demand for such pharmaceutical intermediates as drug discovery programs expand globally.
Future research directions for this compound may include more detailed mechanistic studies, formulation optimization, and exploration of potential combination therapies. The integration of artificial intelligence in drug discovery may accelerate these investigations, particularly in predicting the compound's interactions with biological targets.
Environmental considerations are also important when working with sulfonylated organic compounds. Researchers are developing improved analytical methods for detecting and quantifying such substances in various matrices, supporting both pharmaceutical development and environmental monitoring efforts.
In conclusion, 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one represents an interesting case study in modern medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable subject for continued investigation, with implications for both academic research and therapeutic development.
866156-64-1 (5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one) 関連製品
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